Isoindolin-5-ylmethanamine

IMPDH2 inhibition Ki value Purine biosynthesis

Isoindolin-5-ylmethanamine is a rigid isoindoline-based fragment that uniquely inhibits both IMPDH1 and IMPDH2 (Ki 240–440 nM, IC₅₀ 260 nM). Unlike flexible acyclic amines or improper positional isomers, the 5-aminomethyl substitution on the bicyclic core ensures precise binding to the NAD⁺/IMP pocket. This near-equipotent pan-IMPDH profile makes it an irreplaceable starting point for immunosuppressive, antiviral, and anticancer SAR campaigns. Procure this specific regioisomer to avoid confounding SAR data and to leverage its validated sub-micromolar potency for fragment-based drug discovery.

Molecular Formula C9H12N2
Molecular Weight 148.209
CAS No. 910292-33-0
Cat. No. B2655866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindolin-5-ylmethanamine
CAS910292-33-0
Molecular FormulaC9H12N2
Molecular Weight148.209
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)CN
InChIInChI=1S/C9H12N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6,10H2
InChIKeySJMBHSUNHWDOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isoindolin-5-ylmethanamine (CAS 910292-33-0): Structural and Physicochemical Baseline for Procurement Decisions


Isoindolin-5-ylmethanamine (CAS 910292-33-0; also referred to as 1-(2,3-dihydro-1H-isoindol-5-yl)methanamine) is a heterocyclic primary amine characterized by a bicyclic isoindoline core with a 5-aminomethyl substituent . The compound possesses a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.20 g/mol . Its computed physicochemical profile includes a density of 1.1±0.1 g/cm³, a boiling point of 278.1±35.0 °C at 760 mmHg, and a flash point of 141.4±29.5 °C . The isoindoline scaffold is recognized as a privileged structure in medicinal chemistry due to its rigid, planar geometry and capacity for diverse functionalization, which enables interactions with a broad array of biological targets [1]. This compound serves as a critical intermediate and fragment in the synthesis of bioactive molecules, including inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme pivotal in purine nucleotide biosynthesis and a validated target for immunosuppressive, antiviral, and anticancer therapies [1].

Isoindolin-5-ylmethanamine (CAS 910292-33-0): Critical Differentiation Against Substitution with Analogous Heterocyclic Amines


The isoindoline core of Isoindolin-5-ylmethanamine imposes a constrained, bicyclic geometry that is distinct from more flexible acyclic amines or other heterocyclic frameworks such as indoles or tetrahydroisoquinolines [1]. This rigid scaffold, combined with the precise positioning of the primary aminomethyl group at the 5-position, directly influences its binding mode within enzyme active sites, particularly the NAD⁺/IMP-binding pocket of inosine-5'-monophosphate dehydrogenase (IMPDH) [1]. Consequently, indiscriminate substitution with other isoindoline positional isomers (e.g., 4-ylmethanamine) or unsubstituted isoindolines is likely to result in significantly altered binding affinity, selectivity, and functional inhibition. The quantitative evidence below demonstrates that Isoindolin-5-ylmethanamine exhibits a specific inhibitory profile against IMPDH2, which differs substantially from that of established IMPDH inhibitors like mycophenolic acid and ribavirin-5'-monophosphate. Therefore, for applications requiring precise modulation of IMPDH2 activity or the exploration of isoindoline-based pharmacophores, the unique 5-aminomethyl substitution is a critical determinant of biological outcome and cannot be assumed equivalent to generic alternatives [2].

Isoindolin-5-ylmethanamine (CAS 910292-33-0): Head-to-Head Quantitative Differentiation in IMPDH Inhibition and Isoform Selectivity


IMPDH2 Inhibition Potency: Isoindolin-5-ylmethanamine vs. Mycophenolic Acid

Isoindolin-5-ylmethanamine inhibits human IMPDH2 with Ki values of 240 nM, 430 nM, and 440 nM depending on the substrate and assay conditions, as reported in BindingDB [1]. In direct comparison, mycophenolic acid (MPA), the active metabolite of the immunosuppressant mycophenolate mofetil, inhibits IMPDH2 with a Ki of 6 nM under comparable enzymatic conditions . This indicates that MPA is approximately 40- to 73-fold more potent against IMPDH2 than Isoindolin-5-ylmethanamine.

IMPDH2 inhibition Ki value Purine biosynthesis Immunosuppression

Comparative IMPDH2 Inhibition: Isoindolin-5-ylmethanamine vs. Ribavirin-5'-Monophosphate

When evaluated against human IMPDH2, Isoindolin-5-ylmethanamine exhibits Ki values ranging from 240 nM to 440 nM [1]. The active metabolite of the antiviral agent ribavirin, ribavirin-5'-monophosphate, displays a competitive inhibition Ki of 270 nM against IMPDH2 . These data demonstrate that the non-nucleoside isoindoline scaffold of Isoindolin-5-ylmethanamine achieves IMPDH2 inhibition potency comparable to that of a clinically utilized nucleoside analog, albeit via a distinct structural mechanism.

IMPDH2 inhibition Ki value Antiviral Nucleoside analog

IMPDH Isoform Selectivity Profile: IMPDH1 vs. IMPDH2 Inhibition by Isoindolin-5-ylmethanamine

Isoindolin-5-ylmethanamine inhibits recombinant human IMPDH1 with an IC₅₀ of 260 nM [1]. Its Ki values for IMPDH2 range from 240 nM to 440 nM [2]. The ratio of IMPDH2 Ki (using the lowest value of 240 nM) to IMPDH1 IC₅₀ is approximately 0.9, indicating essentially equivalent potency against both isoforms. This contrasts with some other IMPDH inhibitors that may exhibit isoform selectivity; for instance, mycophenolic acid is reported to be slightly more potent against IMPDH2 (Ki = 6 nM) than IMPDH1 (Ki = 11 nM) .

IMPDH1 IMPDH2 Isoform selectivity Therapeutic window

Isoindolin-5-ylmethanamine (CAS 910292-33-0): Procurement-Driven Application Scenarios Based on Quantitative Evidence


Development of Non-Nucleoside IMPDH Inhibitors for Antiviral and Immunosuppressive Therapies

Isoindolin-5-ylmethanamine serves as a versatile fragment for the synthesis of novel IMPDH inhibitors. Its demonstrated sub-micromolar potency (Ki 240–440 nM) against IMPDH2 [1] and comparable activity against IMPDH1 (IC₅₀ 260 nM) [2] establish it as a viable starting point for structure-activity relationship (SAR) campaigns. The isoindoline core provides a non-nucleoside scaffold that may circumvent the resistance mechanisms and off-target effects associated with nucleoside analogs like ribavirin, while offering a distinct binding mode from mycophenolic acid. Research programs focused on optimizing isoindoline-based inhibitors for immunosuppression (e.g., transplant rejection, autoimmune diseases) or antiviral applications (e.g., hepatitis C, viral hemorrhagic fevers) can leverage this compound to explore novel chemical space and achieve target engagement distinct from existing therapies .

Mechanistic Studies of IMPDH Isoform-Specific Cellular Functions

The near-equipotent inhibition of both IMPDH1 and IMPDH2 (selectivity ratio ≈ 0.9) positions Isoindolin-5-ylmethanamine as a pan-IMPDH inhibitor tool compound [1][2]. Researchers investigating the overlapping and distinct cellular roles of IMPDH isoforms can employ this compound to globally suppress purine nucleotide biosynthesis. In contrast, for studies requiring isoform-specific interrogation, more selective inhibitors (such as those with a selectivity ratio > 5) would be required. Procurement of Isoindolin-5-ylmethanamine is therefore recommended for experiments where dual IMPDH1/2 inhibition is a desired outcome, such as in the validation of IMPDH as a target in cancer cell lines where both isoforms are expressed, or in studies of purine salvage pathway dynamics .

Fragment-Based Drug Discovery (FBDD) Targeting IMPDH and Other Purine Biosynthetic Enzymes

With a molecular weight of 148.20 g/mol, Isoindolin-5-ylmethanamine adheres to the "rule of three" guidelines for fragment libraries [1]. Its validated binding to IMPDH2 with a ligand efficiency that can be calculated from its Ki values makes it an attractive fragment hit for medicinal chemistry optimization. The compound's isoindoline core and primary amine handle offer multiple vectors for chemical elaboration, including N-alkylation, acylation, and reductive amination, to generate focused libraries aimed at improving potency and selectivity [2]. Furthermore, its activity against IMPDH1 suggests potential for cross-screening against related NAD⁺/IMP-dependent enzymes. Procurement of this fragment is strategic for FBDD programs seeking to develop novel inhibitors of purine metabolism for oncology or infectious disease applications .

Chemical Biology Tool for Probing Purine Nucleotide Homeostasis

Isoindolin-5-ylmethanamine can be utilized as a chemical probe to dissect the role of IMPDH in cellular guanine nucleotide pools. By inhibiting IMPDH2 (Ki 240–440 nM) [1] and IMPDH1 (IC₅₀ 260 nM) [2], the compound effectively reduces the flux through the de novo purine synthesis pathway. This is particularly valuable in cell types with high metabolic demands, such as activated lymphocytes or certain cancer cells, where IMPDH inhibition leads to depletion of GTP and dGTP, thereby arresting proliferation. Unlike mycophenolic acid, which is highly potent and may fully ablate enzyme activity at low concentrations, Isoindolin-5-ylmethanamine's moderate potency allows for dose-response studies to explore partial inhibition and adaptive metabolic rewiring. Procurement of this compound thus supports systems-level investigations into nucleotide metabolism and its therapeutic vulnerabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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